molecular formula C21H20N2O5 B2709234 3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 872609-35-3

3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Numéro de catalogue: B2709234
Numéro CAS: 872609-35-3
Poids moléculaire: 380.4
Clé InChI: LODVAECBJZJURT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, drawing from various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O4
  • Molar Mass : 354.4 g/mol
  • CAS Number : [Not available in provided data]

The compound features a benzofuran core substituted with a cyclopropanecarboxamide group and a dimethoxyphenyl moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent. It targets various cancer cell lines by inhibiting key pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • The compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a critical player in angiogenesis and tumor progression. Inhibition of this pathway can lead to reduced tumor growth and metastasis .
    • Molecular docking studies indicate that the compound binds effectively to the VEGFR-2 site, suggesting a mechanism similar to established inhibitors like sorafenib .
  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) .
    • The compound's IC50 values indicate potent activity, particularly against HeLa cells, where it induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzofuran Core : Enhances interaction with biological targets.
  • Cyclopropanecarboxamide Group : May influence binding affinity and specificity towards VEGFR-2.
  • Dimethoxyphenyl Moiety : Contributes to lipophilicity and potentially enhances cellular uptake.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of benzofuran-based compounds revealed that modifications at specific positions significantly enhanced their antiproliferative activities. The introduction of the cyclopropanecarboxamide moiety was found to be crucial for achieving desired biological effects .

Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary reports suggest that compounds with similar structures have demonstrated significant tumor regression in animal models when administered at therapeutic doses .

Data Table: Biological Activity Overview

Property/ActivityObservations
TargetVEGFR-2
Cell Lines TestedHeLa, DLD1, HepG2
MechanismTyrosine kinase inhibition
IC50 (HeLa)[Value not specified]
Induced EffectsApoptosis, G2/M arrest
Structural FeaturesBenzofuran core, cyclopropanecarboxamide

Applications De Recherche Scientifique

Pharmacological Properties

This compound belongs to a class of benzofuran derivatives, which have been studied for their neuroprotective and antioxidant activities. Research indicates that derivatives of benzofuran-2-carboxamide exhibit protective effects against excitotoxic neuronal damage, particularly in models of neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran moiety can enhance neuroprotective efficacy.

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundR GroupNeuroprotective EffectReference
1f-CH3Comparable to memantine at 30 μM
1j-OHSignificant anti-excitotoxic effects at 100 and 300 μM

Therapeutic Applications

The primary therapeutic application identified for this compound is in the treatment of psoriasis. As a small molecule drug, it has progressed through clinical trials and received approval for this indication. The compound's mechanism involves modulating immune responses and reducing inflammation, making it suitable for managing autoimmune conditions.

Table 2: Clinical Applications of 3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

IndicationPhaseYear Approved
PsoriasisIV2022
Investigational UsesVariousOngoing

Research Studies and Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives. For instance, a study synthesized a series of novel benzofuran derivatives and assessed their neuroprotective activities using rat cortical neuronal cells. The findings indicated that specific substitutions on the benzofuran structure could significantly enhance neuroprotective effects against excitotoxic damage caused by NMDA receptor activation.

Future Directions in Research

Ongoing research is directed toward exploring additional therapeutic indications beyond psoriasis, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of the compound may provide a basis for its use in mitigating oxidative stress-related neuronal damage.

Propriétés

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-26-16-10-9-13(11-17(16)27-2)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-15(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODVAECBJZJURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.